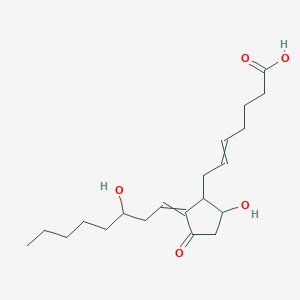

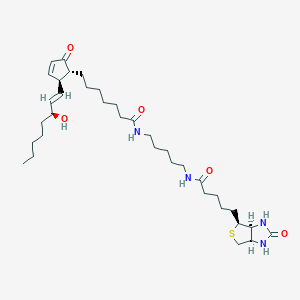

![molecular formula C27H45ClN4O5S B10768221 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane](/img/structure/B10768221.png)

2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

FTY720 phenoxy-biotin is a biotin-tagged analog of FTY720, also known as fingolimod. FTY720 is an immune modulator that down-regulates sphingosine-1-phosphate receptors and enhances the activity of certain transporters. The biotin tag allows for easier detection and purification in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FTY720 phenoxy-biotin involves several key steps. The hydrophilic head group (2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol) is typically prepared from tris(hydroxymethyl)aminomethane. The lipophilic hydrocarbon chain is constructed via an iron-catalyzed cross-coupling reaction and a Wittig reaction . The biotin tag is then attached to the hydroxy methyl side chain of FTY720, which is targeted for phosphorylation by sphingosine kinases .

Industrial Production Methods

Industrial production methods for FTY720 phenoxy-biotin are not widely documented. the synthesis likely involves scalable versions of the laboratory procedures, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

FTY720 phenoxy-biotin undergoes several types of chemical reactions, including:

Phosphorylation: The hydroxy methyl side chain is phosphorylated by sphingosine kinases.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: The biotin tag is attached via a substitution reaction.

Common Reagents and Conditions

Phosphorylation: Sphingosine kinases and ATP are commonly used.

Substitution: Biotinylation reagents such as biotin-N-hydroxysuccinimide ester are used.

Major Products

Phosphorylated FTY720 phenoxy-biotin: This is the primary product when the compound undergoes phosphorylation.

Scientific Research Applications

FTY720 phenoxy-biotin has several scientific research applications:

Immunology: It is used to study the modulation of sphingosine-1-phosphate receptors and their role in immune responses.

Cancer Research: FTY720 has shown efficacy in overcoming resistance to certain cancer therapies, such as trastuzumab in HER2-positive breast cancer.

Neuroscience: It is used to investigate the effects of sphingosine-1-phosphate receptor modulation on neuroinflammation and neurodegeneration.

Biochemical Assays: The biotin tag allows for easy detection and purification in various biochemical assays.

Mechanism of Action

FTY720 phenoxy-biotin exerts its effects primarily through the modulation of sphingosine-1-phosphate receptors. Upon phosphorylation by sphingosine kinases, the compound binds to and down-regulates these receptors, leading to the sequestration of lymphocytes in lymphoid tissues . This mechanism is crucial for its immunosuppressive and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Fingolimod (FTY720): The parent compound without the biotin tag.

Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunosuppressive properties.

Ozanimod: A selective modulator of sphingosine-1-phosphate receptors used in multiple sclerosis.

Uniqueness

FTY720 phenoxy-biotin is unique due to its biotin tag, which allows for easier detection and purification in biochemical assays. This feature makes it particularly useful in research settings where precise tracking and isolation of the compound are required .

Properties

Molecular Formula |

C27H45ClN4O5S |

|---|---|

Molecular Weight |

573.2 g/mol |

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide;hydrochloride |

InChI |

InChI=1S/C27H44N4O5S.ClH/c28-27(18-32,19-33)14-13-20-9-11-21(12-10-20)36-16-6-2-1-5-15-29-24(34)8-4-3-7-23-25-22(17-37-23)30-26(35)31-25;/h9-12,22-23,25,32-33H,1-8,13-19,28H2,(H,29,34)(H2,30,31,35);1H/t22-,23-,25-;/m1./s1 |

InChI Key |

GZMFMKCTYQRSAN-MNRXJBBMSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCCCCOC3=CC=C(C=C3)CCC(CO)(CO)N)NC(=O)N2.Cl |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCOC3=CC=C(C=C3)CCC(CO)(CO)N)NC(=O)N2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

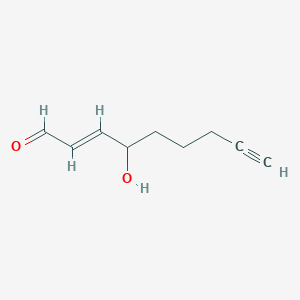

![2,3-dihydroxypropyl (5Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3R)-3-hydroxyoct-1-en-1-yl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768156.png)

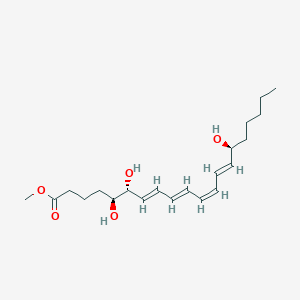

![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B10768168.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B10768201.png)

![(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768218.png)

![(E)-N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide](/img/structure/B10768226.png)

![7-[(1R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768234.png)

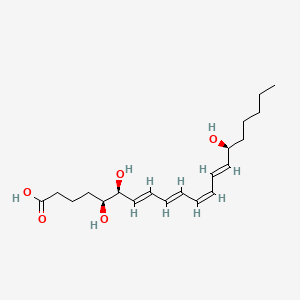

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide](/img/structure/B10768241.png)